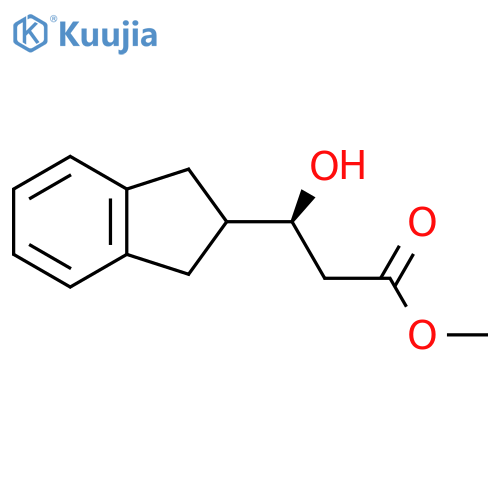Cas no 2227907-81-3 (methyl (3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxypropanoate)

2227907-81-3 structure
商品名:methyl (3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxypropanoate
methyl (3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxypropanoate 化学的及び物理的性質
名前と識別子
-
- methyl (3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxypropanoate
- 2227907-81-3
- EN300-1738772
-
- インチ: 1S/C13H16O3/c1-16-13(15)8-12(14)11-6-9-4-2-3-5-10(9)7-11/h2-5,11-12,14H,6-8H2,1H3/t12-/m0/s1
- InChIKey: NFHXTVAGYQBVTI-LBPRGKRZSA-N
- ほほえんだ: O[C@@H](CC(=O)OC)C1CC2C=CC=CC=2C1
計算された属性
- せいみつぶんしりょう: 220.109944368g/mol
- どういたいしつりょう: 220.109944368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 46.5Ų
methyl (3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxypropanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1738772-0.25g |
methyl (3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxypropanoate |
2227907-81-3 | 0.25g |
$1964.0 | 2023-09-20 | ||
| Enamine | EN300-1738772-5.0g |
methyl (3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxypropanoate |
2227907-81-3 | 5g |
$6190.0 | 2023-06-04 | ||
| Enamine | EN300-1738772-1g |
methyl (3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxypropanoate |
2227907-81-3 | 1g |
$2134.0 | 2023-09-20 | ||
| Enamine | EN300-1738772-5g |
methyl (3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxypropanoate |
2227907-81-3 | 5g |
$6190.0 | 2023-09-20 | ||
| Enamine | EN300-1738772-2.5g |
methyl (3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxypropanoate |
2227907-81-3 | 2.5g |
$4183.0 | 2023-09-20 | ||
| Enamine | EN300-1738772-0.1g |
methyl (3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxypropanoate |
2227907-81-3 | 0.1g |
$1879.0 | 2023-09-20 | ||
| Enamine | EN300-1738772-10g |
methyl (3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxypropanoate |
2227907-81-3 | 10g |
$9177.0 | 2023-09-20 | ||
| Enamine | EN300-1738772-0.05g |
methyl (3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxypropanoate |
2227907-81-3 | 0.05g |
$1793.0 | 2023-09-20 | ||
| Enamine | EN300-1738772-10.0g |
methyl (3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxypropanoate |
2227907-81-3 | 10g |
$9177.0 | 2023-06-04 | ||
| Enamine | EN300-1738772-0.5g |
methyl (3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxypropanoate |
2227907-81-3 | 0.5g |
$2049.0 | 2023-09-20 |
methyl (3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxypropanoate 関連文献
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
2227907-81-3 (methyl (3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxypropanoate) 関連製品
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
